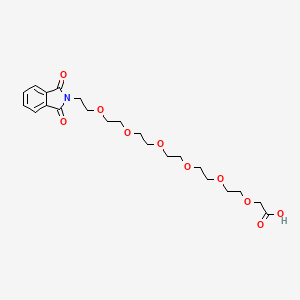

![molecular formula C38H46P2 B12076016 racemic-trans-1,2-Bis[di(3,5-dimethylphenyl)phosphinomethyl]cyclobutane CAS No. 1226906-44-0](/img/structure/B12076016.png)

racemic-trans-1,2-Bis[di(3,5-dimethylphenyl)phosphinomethyl]cyclobutane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

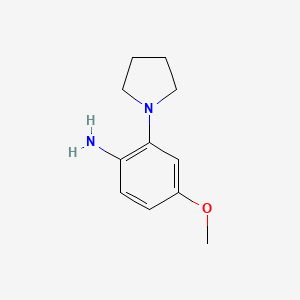

Le racémique-trans-1,2-Bis[di(3,5-diméthylphényl)phosphinométhyl]cyclobutane est un composé organophosphoré complexe. Il se caractérise par la présence de deux groupes phosphinométhyl liés à un cycle cyclobutane, chaque groupe phosphinométhyl étant en outre substitué par deux groupes 3,5-diméthylphényl.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du racémique-trans-1,2-Bis[di(3,5-diméthylphényl)phosphinométhyl]cyclobutane implique généralement la réaction de dérivés du cyclobutane avec des réactifs phosphinés. Une méthode courante consiste à utiliser la di(3,5-diméthylphényl)phosphine et un précurseur cyclobutane approprié dans des conditions contrôlées pour obtenir le produit souhaité. Les conditions réactionnelles comprennent souvent l'utilisation de solvants tels que le toluène ou le dichlorométhane, et la réaction est effectuée sous atmosphère inerte pour prévenir l'oxydation.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas largement documentées, l'approche générale impliquerait une mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de techniques de purification efficaces telles que la recristallisation ou la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

Le racémique-trans-1,2-Bis[di(3,5-diméthylphényl)phosphinométhyl]cyclobutane peut subir différents types de réactions chimiques, notamment :

Oxydation : Les groupes phosphine peuvent être oxydés en oxydes de phosphine en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.

Substitution : Le composé peut participer à des réactions de substitution où les groupes phosphine sont remplacés par d'autres groupes fonctionnels.

Coordination : Les groupes phosphine peuvent se coordonner aux métaux de transition, formant des complexes utiles en catalyse.

Réactifs et conditions courantes

Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.

Substitution : Agents halogénants, nucléophiles.

Coordination : Sels de métaux de transition tels que le chlorure de palladium ou le chlorure de platine.

Principaux produits formés

Oxydation : Oxydes de phosphine.

Substitution : Divers dérivés du cyclobutane substitués.

Coordination : Complexes métal-phosphine.

Applications De Recherche Scientifique

Le racémique-trans-1,2-Bis[di(3,5-diméthylphényl)phosphinométhyl]cyclobutane présente plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme ligand dans la formation de complexes métalliques pour des réactions catalytiques.

Biologie : Étudié pour ses interactions potentielles avec les molécules biologiques et ses effets sur les systèmes biologiques.

Médecine : Exploré pour ses propriétés thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments.

Industrie : Utilisé dans la synthèse de matériaux avancés et comme catalyseur dans divers procédés industriels.

Mécanisme d'action

Le mécanisme d'action du racémique-trans-1,2-Bis[di(3,5-diméthylphényl)phosphinométhyl]cyclobutane dépend en grande partie de son rôle dans des réactions spécifiques. En tant que ligand, il se coordonne aux centres métalliques, influençant la réactivité et la sélectivité des complexes métalliques. Les groupes phosphine peuvent donner une densité électronique au métal, stabilisant divers états d'oxydation et facilitant les cycles catalytiques. Le cycle cyclobutane fournit un cadre rigide qui peut influencer l'arrangement spatial du complexe métal-ligand, affectant sa réactivité globale.

Mécanisme D'action

The mechanism of action of racemic-trans-1,2-Bis[di(3,5-dimethylphenyl)phosphinomethyl]cyclobutane largely depends on its role in specific reactions. As a ligand, it coordinates with metal centers, influencing the reactivity and selectivity of the metal complexes. The phosphine groups can donate electron density to the metal, stabilizing various oxidation states and facilitating catalytic cycles. The cyclobutane ring provides a rigid framework that can influence the spatial arrangement of the metal-ligand complex, affecting its overall reactivity.

Comparaison Avec Des Composés Similaires

Composés similaires

Bis(diphénylphosphino)méthane (dppm) : Un ligand largement utilisé en chimie de coordination, similaire en structure mais dépourvu du cycle cyclobutane et des substituants 3,5-diméthyl.

1,2-Bis(diphénylphosphino)éthane (dppe) : Un autre ligand courant, différent en termes de structure de la chaîne principale et en l'absence de cycle cyclobutane.

Bis(3,5-diméthylphényl)phosphine : Similaire en termes de substituants phosphinés, mais dépourvu du squelette cyclobutane.

Unicité

Le racémique-trans-1,2-Bis[di(3,5-diméthylphényl)phosphinométhyl]cyclobutane est unique en raison de la présence du cycle cyclobutane, qui confère de la rigidité et influence l'arrangement spatial de la molécule. Les groupes 3,5-diméthylphényl fournissent une gêne stérique, affectant la réactivité et la sélectivité du composé dans diverses réactions chimiques.

Les caractéristiques structurales uniques de ce composé en font un ligand précieux en chimie de coordination et en catalyse, le distinguant d'autres composés similaires.

Propriétés

Numéro CAS |

1226906-44-0 |

|---|---|

Formule moléculaire |

C38H46P2 |

Poids moléculaire |

564.7 g/mol |

Nom IUPAC |

[2-[bis(3,5-dimethylphenyl)phosphanylmethyl]cyclobutyl]methyl-bis(3,5-dimethylphenyl)phosphane |

InChI |

InChI=1S/C38H46P2/c1-25-11-26(2)16-35(15-25)39(36-17-27(3)12-28(4)18-36)23-33-9-10-34(33)24-40(37-19-29(5)13-30(6)20-37)38-21-31(7)14-32(8)22-38/h11-22,33-34H,9-10,23-24H2,1-8H3 |

Clé InChI |

REZOVLQIMMUCQH-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC(=C1)P(CC2CCC2CP(C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(5-Bromo-2-nitrophenyl)piperidin-4-yl]methanamine](/img/structure/B12075977.png)

![N-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12075990.png)

![N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine](/img/structure/B12075996.png)